molecular formula C9H15N3O3S2 B12206993 N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]pentanamide

N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]pentanamide

Cat. No.: B12206993
M. Wt: 277.4 g/mol
InChI Key: HJHVJVOOBDKPAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]pentanamide is a chemical compound with a molecular formula of C9H15N3O2S2. It belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities and applications in various fields such as agriculture, medicine, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]pentanamide typically involves the reaction of 5-(ethylsulfonyl)-1,3,4-thiadiazole-2-amine with pentanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]pentanamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The thiadiazole ring can be reduced to form dihydrothiadiazole derivatives.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Dihydrothiadiazole derivatives.

    Substitution: Various substituted amides or thiadiazole derivatives.

Scientific Research Applications

N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]pentanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.

    Industry: The compound can be used in the formulation of agrochemicals, such as herbicides and pesticides, due to its biological activity.

Mechanism of Action

The mechanism of action of N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]pentanamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological processes in microorganisms or cancer cells. The ethylsulfonyl group and the thiadiazole ring play crucial roles in the binding and activity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]pentanamide
  • N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]pentanamide
  • N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]butanamide

Uniqueness

N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]pentanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethylsulfonyl group enhances its solubility and reactivity, while the pentanamide moiety provides additional sites for chemical modification and interaction with biological targets.

Properties

Molecular Formula

C9H15N3O3S2

Molecular Weight

277.4 g/mol

IUPAC Name

N-(5-ethylsulfonyl-1,3,4-thiadiazol-2-yl)pentanamide

InChI

InChI=1S/C9H15N3O3S2/c1-3-5-6-7(13)10-8-11-12-9(16-8)17(14,15)4-2/h3-6H2,1-2H3,(H,10,11,13)

InChI Key

HJHVJVOOBDKPAX-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=NN=C(S1)S(=O)(=O)CC

Origin of Product

United States

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